4-(Methylamino)quinazoline-2-thiol
Description
Historical Context and Significance of Quinazoline (B50416) Derivatives in Medicinal Chemistry
The journey of quinazoline chemistry began in 1869 when Griess synthesized the first derivative. nih.govencyclopedia.pub This was followed by the synthesis of the parent quinazoline heterocycle through the decarboxylation of a 2-carboxy derivative by Bischler and Lang, and a more effective synthesis was later developed by Gabriel in 1903. nih.govencyclopedia.pub The name "quinazoline" was proposed by Widdege. nih.gov
Quinazoline and its derivatives, particularly quinazolinones, have become a cornerstone in medicinal chemistry due to their remarkable stability and broad spectrum of pharmacological activities. wisdomlib.orgomicsonline.org The stability of the quinazolinone nucleus has encouraged medicinal chemists to introduce various bioactive moieties to create new potential therapeutic agents. omicsonline.org This has led to the development of numerous compounds with applications as anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antihypertensive agents. nih.govencyclopedia.pubresearchgate.net
The therapeutic relevance of this scaffold is highlighted by the number of quinazoline-based drugs that have reached the market. Methaqualone, known for its sedative-hypnotic effects, was a notable early example introduced in 1951. omicsonline.org More contemporary examples include Prazosin and Doxazosin, used to treat hypertension, and a range of FDA-approved anticancer drugs like Gefitinib, Erlotinib, and Lapatinib, which often act as kinase inhibitors. wisdomlib.orgresearchgate.net This rich history underscores the sustained importance of the quinazoline scaffold in the pursuit of novel therapeutics. researchgate.net
Table 1: Selected Biological Activities of the Quinazoline Scaffold
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibition of enzymes crucial for cancer cell growth, such as tyrosine kinases. ontosight.aiontosight.ai |
| Antimicrobial | Efficacy against various bacterial and fungal strains. wisdomlib.orgnih.gov |
| Anti-inflammatory | Demonstrated activity in reducing inflammation, with some derivatives acting as non-steroidal anti-inflammatory agents (NSAIDs). encyclopedia.pubwisdomlib.org |
| Antihypertensive | Used in the management of high blood pressure. nih.govwisdomlib.org |
| Anticonvulsant | Potential in the management of seizures. nih.govwisdomlib.org |
| Analgesic | Activity in pain relief. encyclopedia.pubresearchgate.net |
| Antiviral | Explored for activity against various viruses, including HIV. ontosight.airesearchgate.net |
The Unique Structural Features and Potential of 4-(Methylamino)quinazoline-2-thiol
This compound is a specific derivative of the quinazoline family, distinguished by key functional groups that inform its chemical character and potential biological activity. Its structure consists of a bicyclic quinazoline core, which is a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. wisdomlib.org This core is substituted at the 2-position with a thiol (-SH) group and at the 4-position with a methylamino (-NHCH₃) group. ontosight.ai The compound exists in tautomeric equilibrium with its more stable thione form, 4-(methylamino)-1H-quinazoline-2-thione. ontosight.aisigmaaldrich.com
Structure-activity relationship (SAR) studies on quinazoline derivatives suggest that these specific substitutions are significant. The presence of a thiol or amine group at the 2-position and an amine or substituted amine at the 4-position have been shown to be crucial for enhancing antimicrobial activities. nih.gov The methylamino group at the C4 position and the thiol group at the C2 position of this particular compound align with these findings, suggesting a potential for antimicrobial applications. Furthermore, quinazoline derivatives are widely investigated as inhibitors of enzymes like tyrosine kinases, indicating a possible, though yet unexplored, role in anticancer research. ontosight.aiontosight.ai
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-(methylamino)-2(1H)-quinazolinethione | sigmaaldrich.com |
| Molecular Formula | C₉H₉N₃S | sigmaaldrich.com |
| Molecular Weight | 191.26 g/mol | sigmaaldrich.com |
| CAS Number | 120394-10-7 | ontosight.ai |
| Melting Point | 220-221 °C | sigmaaldrich.com |
| InChI Key | LKPDAYQNHFAZDW-UHFFFAOYSA-N | ontosight.aisigmaaldrich.com |
Overview of Current Research Landscape and Gaps Pertaining to this compound
The current research landscape for this compound is characterized by its availability as a chemical reagent and its implicit inclusion in the broader class of quinazoline compounds rather than being the subject of dedicated, in-depth studies. ontosight.aibldpharm.com The compound is listed in numerous chemical supplier catalogs, indicating its accessibility for synthetic and screening purposes. sigmaaldrich.combldpharm.com
While extensive research exists on the synthesis and biological evaluation of the quinazoline scaffold as a whole, specific investigations focusing on the unique biological profile of this compound are conspicuously absent from the current literature. It is often considered a building block or a member of a larger library of compounds in broader studies. This represents a significant research gap.
The potential antimicrobial and enzyme-inhibitory activities, inferred from structure-activity relationships of analogous compounds, have not been specifically validated or quantified for this compound itself. nih.gov There is a lack of published data on its performance in biological assays, its specific molecular targets, and its efficacy compared to other quinazoline derivatives. Future research could focus on systematically evaluating its antimicrobial, anticancer, and anti-inflammatory properties to fill this knowledge void.
Scope and Objectives of the Academic Research Outline
The scope of this article is strictly confined to the chemical compound this compound, as detailed in the preceding sections. The primary objective is to provide a thorough and scientifically grounded overview based on the existing literature. This includes establishing its chemical context, detailing its structural properties, and assessing the current state of research.
The specific objectives are:
To present the historical development and established significance of the parent quinazoline scaffold in medicinal chemistry, providing context for the importance of its derivatives.
To analyze the specific structural features of this compound and discuss its potential based on established structure-activity relationships within the quinazoline class.
To critically evaluate the current body of research pertaining directly to this compound, identifying the clear gaps in knowledge that present opportunities for future investigation.
To deliver this information in a structured, authoritative format, adhering strictly to the outlined topics and excluding any information beyond this defined scope.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(methylamino)-1H-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-10-8-6-4-2-3-5-7(6)11-9(13)12-8/h2-5H,1H3,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPDAYQNHFAZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=S)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657474 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Pathways and Advanced Derivatization Strategies for 4 Methylamino Quinazoline 2 Thiol
Retrosynthetic Analysis of 4-(Methylamino)quinazoline-2-thiol Core Structure
A retrosynthetic analysis of the this compound core structure suggests that it can be conceptually disassembled into simpler, commercially available starting materials. researchgate.netresearchgate.net The primary disconnection points are typically at the bonds formed during the cyclization to create the quinazoline (B50416) ring system. A common strategy involves the disconnection of the C-N and C-S bonds within the pyrimidine (B1678525) ring. This leads back to an anthranilic acid derivative and a source for the thiourea (B124793) moiety. For instance, the synthesis could be envisioned from 2-aminobenzonitrile (B23959) and methyl isothiocyanate. This approach highlights the key bond formations necessary for constructing the heterocyclic core.
Classical and Contemporary Synthetic Methodologies for Quinazoline-2-thiol Systems
The synthesis of quinazoline-2-thiol systems, including this compound, has been achieved through a variety of classical and contemporary methods. These approaches aim to provide efficient and high-yielding pathways to the target compound and its analogues.
Cyclocondensation reactions are a cornerstone in the synthesis of quinazoline derivatives. These reactions typically involve the condensation of a 2-aminobenzonitrile or a related anthranilic acid derivative with a suitable one-carbon synthon, often a thiourea or an isothiocyanate. In the context of this compound, the reaction of 2-aminobenzonitrile with methyl isothiocyanate is a direct and efficient method. This reaction proceeds through the formation of an intermediate thiourea, which then undergoes intramolecular cyclization to form the quinazoline-2-thiol ring. The reaction conditions can be varied, often involving heating in a suitable solvent to drive the cyclization.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. researchgate.netresearchgate.netnih.gov In the synthesis of this compound, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.net This technique has been successfully applied to the cyclocondensation of 2-aminobenzonitriles with isothiocyanates. researchgate.net The use of microwave heating often leads to cleaner reactions with fewer byproducts, simplifying the purification process. frontiersin.orgrsc.org A one-pot, solvent-free microwave-assisted approach has been developed for the synthesis of related quinazoline derivatives, demonstrating the efficiency and environmental benefits of this technology. nih.gov
Various catalysts have been employed to facilitate the synthesis of quinazoline derivatives. Metal-catalyzed reactions, in particular, have gained prominence for their efficiency and selectivity. nih.govmdpi.com For instance, indium has been used to catalyze the reaction of 4-chloroquinazoline (B184009) with thiols in aqueous media, providing a facile route to 4-thioquinazoline compounds. asianpubs.org While not directly synthesizing the target compound from acyclic precursors, this method is valuable for the derivatization of a pre-formed quinazoline core. Other metal catalysts, such as palladium and copper, have also been utilized in the synthesis of quinazolines through various cross-coupling and cyclization strategies. nih.govnih.govorganic-chemistry.org
In line with the principles of green chemistry, solvent-free and environmentally benign synthetic methods are increasingly being explored. researchgate.netnih.govrsc.org The synthesis of quinazoline-2-thiones has been reported using green solvents derived from biomass, such as eucalyptol, which offers a more sustainable alternative to traditional organic solvents. nih.govresearchgate.net Additionally, solvent-free reactions, often in conjunction with microwave irradiation, provide a clean and efficient pathway to quinazoline derivatives. nih.govresearchgate.net These methods minimize waste and reduce the environmental impact of the synthetic process. The use of natural catalysts, like lemon juice, under concentrated solar radiation has also been explored for the synthesis of related dihydroquinazolinones, showcasing innovative green chemistry approaches. nih.gov
Design and Synthesis of Novel Analogues and Derivatives of this compound
The core structure of this compound serves as a versatile scaffold for the design and synthesis of novel analogues and derivatives with potentially enhanced biological activities. nih.govnih.govmdpi.comconsensus.app Derivatization can be achieved at several positions of the quinazoline ring. The thiol group at the 2-position is a common site for modification, allowing for the introduction of various substituents through S-alkylation or S-arylation reactions. asianpubs.org Furthermore, the methylamino group at the 4-position can be replaced with other alkyl or aryl amines to explore the structure-activity relationship. The synthesis of these derivatives often involves multi-step reaction sequences, starting from the parent this compound or by utilizing appropriately substituted precursors in the initial cyclization step. The development of new synthetic methodologies, including multicomponent reactions and the use of solid-phase synthesis, has expanded the accessible chemical space for quinazoline derivatives. researchgate.net
Data Tables
Table 1: Comparison of Synthetic Methodologies for Quinazoline-2-thiol Systems
| Methodology | Key Features | Advantages | Disadvantages |
| Classical Cyclocondensation | Reaction of 2-aminobenzonitriles with isothiocyanates. | Straightforward, well-established. | Often requires high temperatures and long reaction times. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. researchgate.netresearchgate.net | Rapid reaction times, higher yields, cleaner reactions. researchgate.netfrontiersin.org | Requires specialized equipment. |
| Catalyst-Mediated Synthesis | Employs metal or other catalysts to facilitate the reaction. asianpubs.org | High efficiency, selectivity, milder reaction conditions. mdpi.com | Catalyst cost and potential for metal contamination. |
| Green Chemistry Approaches | Use of green solvents, solvent-free conditions, or natural catalysts. researchgate.netnih.govnih.gov | Environmentally friendly, reduced waste. researchgate.net | May require optimization of reaction conditions. |
Table 2: Examples of Synthesized Quinazoline Derivatives
| Derivative Type | Synthetic Approach | Starting Materials | Reference |
| 4-Thioquinazoline Compounds | Indium-catalyzed reaction in water | 4-Chloroquinazoline, various thiols | asianpubs.org |
| 2,3-Disubstituted Quinazolin-4(3H)-ones | Microwave-assisted three-component cyclocondensation | Anthranilic acid, phenyl acetyl chloride, substituted anilines | researchgate.net |
| Quinazolino[3,2-a]quinazolines | Palladium-catalyzed three-component synthesis | Amine, isocyanide, carbodiimide | nih.gov |
| 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones | Multi-step synthesis involving cyclization | 2-Aminobenzamides, aryl/thienyl aldehydes | nih.gov |
N-Alkylation and N-Acylation Strategies on the Methylamino Moiety
The secondary amine in the 4-(methylamino) group is a key site for derivatization through N-alkylation and N-acylation reactions. These modifications can significantly alter the steric and electronic properties of this region of the molecule.
N-Alkylation: While direct N-alkylation of the this compound is not extensively documented in readily available literature, the principles of N-alkylation of similar quinazolinone structures can be applied researchgate.net. Typically, this involves the reaction of the parent compound with an alkyl halide (such as methyl iodide or benzyl (B1604629) bromide) in the presence of a suitable base to deprotonate the secondary amine, facilitating nucleophilic attack. Common bases used in such reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent like dimethylformamide (DMF) researchgate.net. The choice of base and solvent is critical to control the regioselectivity, as competitive alkylation can also occur at the thiol group or the nitrogen atoms within the quinazoline ring.
N-Acylation: The introduction of an acyl group to the 4-(methylamino) moiety can be achieved through reaction with acylating agents such as acyl chlorides or anhydrides dicp.ac.cnnih.gov. This reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrochloric acid or carboxylic acid byproduct. These reactions are generally high-yielding and provide stable amide derivatives. The use of various acyl chlorides and anhydrides allows for the introduction of a wide array of functional groups, thereby expanding the chemical diversity of the synthesized derivatives dicp.ac.cn.
A hypothetical reaction scheme for the N-acylation of this compound is presented below:

S-Functionalization and S-Derivatization of the Thiol Group
The thiol group at the 2-position of the quinazoline ring is a highly reactive nucleophile, making it a prime target for a variety of functionalization reactions. S-alkylation and other S-derivatization strategies are commonly employed to introduce diverse substituents.
S-Alkylation: The reaction of this compound with various alkylating agents, such as alkyl halides, in the presence of a base leads to the formation of 2-(alkylthio)quinazoline derivatives. This S-alkylation is a facile and efficient method for introducing a range of alkyl and substituted alkyl groups. The choice of the alkylating agent can be varied to incorporate functionalities like esters, nitriles, or other heterocyclic rings benthamscience.com.
S-Acylation: While less common than S-alkylation, S-acylation can be achieved to form thioester derivatives. These reactions would typically involve the use of an acyl chloride or anhydride (B1165640) under basic conditions.
Michael Addition: The thiol group can also participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of more complex thioether derivatives.
The table below summarizes some of the common S-functionalization strategies that have been applied to quinazoline-2-thiol and related scaffolds.
| Reagent | Reaction Type | Product Type |
| Alkyl Halide (e.g., CH3I, BnBr) | S-Alkylation | 2-(Alkylthio)quinazoline |
| α-Halo Acetate (e.g., BrCH2COOEt) | S-Alkylation | 2-(Carboalkoxymethylthio)quinazoline |
| Acyl Chloride (e.g., CH3COCl) | S-Acylation | 2-(Acetylthio)quinazoline |
| α,β-Unsaturated Ketone | Michael Addition | 2-(3-Oxoalkylthio)quinazoline |
Modifications on the Quinazoline Ring System (e.g., Halogenation, Nitration, Alkylation)
The quinazoline ring itself can be subjected to various electrophilic aromatic substitution reactions to introduce functional groups at specific positions, further diversifying the chemical library.
Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the quinazoline ring can be achieved using various halogenating agents. For instance, palladium-catalyzed C-H activation has been utilized for the ortho-halogenation of 2-arylquinazolines using N-halosuccinimides as the halogen source researchgate.net. Halogenated quinazolines are valuable intermediates for further functionalization through cross-coupling reactions pharmtech.com.
Nitration: Nitration of the quinazoline ring system typically occurs under standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid. Studies on quinazolinone have shown that nitration often occurs at the 6-position of the quinazoline ring mdpi.comacs.org. Nitro-derivatives can subsequently be reduced to amino groups, providing a handle for further derivatization.
Alkylation/Arylation: Friedel-Crafts type reactions can be employed to introduce alkyl or aryl groups onto the quinazoline ring nih.govnih.gov. Additionally, modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the C-C bond formation on pre-functionalized (e.g., halogenated) quinazoline rings, allowing for the introduction of a wide variety of aryl and heteroaryl substituents mdpi.com.
The following table outlines potential modifications on the quinazoline ring system.
| Reaction Type | Reagents | Position of Substitution (Typical) |
| Halogenation | N-Halosuccinimide, Pd(II) catalyst | Ortho to existing substituent |
| Nitration | HNO3/H2SO4 | 6-position |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Position of a halogen substituent |
| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | Varies with substrate and conditions |
Combinatorial Chemistry Approaches for this compound Library Generation
Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse libraries of compounds based on a common scaffold like this compound. Both solid-phase and solution-phase parallel synthesis methodologies can be adapted for this purpose.
Solid-Phase Synthesis: In a solid-phase approach, the this compound scaffold could be anchored to a solid support, typically a resin, through a suitable linker benthamscience.comacs.org. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. Subsequent derivatization at the N-methylamino, S-thiol, and potentially the quinazoline ring can be performed in a stepwise manner. Finally, the derivatized products are cleaved from the resin to yield the final library of compounds. This method is particularly amenable to automation.
Solution-Phase Parallel Synthesis: Alternatively, solution-phase parallel synthesis can be employed, where reactions are carried out in multi-well plates nih.govnih.govresearchgate.net. This approach allows for a wider range of reaction conditions and easier reaction monitoring compared to solid-phase synthesis. Purification of the final products in a high-throughput manner can be achieved using techniques like automated flash chromatography or crystallization. A library of this compound derivatives could be generated by reacting the core scaffold with a diverse set of building blocks (e.g., alkyl halides, acyl chlorides, boronic acids) in a parallel fashion.
Stereoselective Synthesis and Chiral Resolution Techniques (if applicable)
The parent compound, this compound, is achiral. However, chirality can be introduced into its derivatives through various synthetic modifications. For instance, alkylation or acylation with chiral, non-racemic reagents at the N-methylamino or S-thiol positions would result in the formation of diastereomers.
If a racemic mixture of a chiral derivative is synthesized, chiral resolution techniques can be employed to separate the enantiomers. Common methods for chiral resolution include:
Diastereomeric Salt Formation: If the derivative contains an acidic or basic functional group, it can be reacted with a chiral resolving agent (a chiral base or acid) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization nih.gov.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful and widely used technique for the analytical and preparative separation of enantiomers researchgate.net.
Asymmetric synthesis methodologies could also be explored to directly synthesize enantiomerically enriched derivatives. For example, the use of chiral catalysts in alkylation or acylation reactions could favor the formation of one enantiomer over the other.
Scale-Up Considerations for Research Purposes
Scaling up the synthesis of this compound and its derivatives from milligram to multi-gram or kilogram quantities for extensive research requires careful consideration of several factors to ensure safety, efficiency, and reproducibility pharmafeatures.compharmoutsourcing.com.
Route Selection and Process Optimization: The synthetic route chosen for scale-up should be robust, high-yielding, and utilize readily available, cost-effective starting materials and reagents. Each step of the synthesis needs to be optimized, including reaction concentrations, temperatures, reaction times, and the order of reagent addition.
Reagent and Solvent Selection: The use of hazardous or environmentally unfriendly reagents and solvents should be minimized or replaced with safer alternatives. The economic viability of the process is also a key consideration.
Thermal Safety: Exothermic reactions need to be carefully controlled on a larger scale to prevent thermal runaways. Reaction calorimetry studies can be performed to assess the heat flow of each reaction step.
Work-up and Purification: The work-up and purification procedures must be scalable. Extraction and filtration processes need to be adapted for larger volumes. Crystallization is often the preferred method for purification on a large scale as it can be more efficient and cost-effective than chromatography.
Equipment: The availability of appropriate-sized reactors and other processing equipment is crucial for a successful scale-up. The material of the reactor must be compatible with the reaction conditions.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Key Pharmacophoric Elements within the 4-(Methylamino)quinazoline-2-thiol Scaffold
The fundamental pharmacophoric features of quinazoline (B50416) derivatives are critical for their interaction with biological targets. For high affinity, these compounds often require a planar polyaromatic system, which acts as a chromophore. benthamdirect.com The quinazoline ring system itself provides this planar structure.
Key pharmacophoric elements generally include:
A Planar Polyaromatic System: The fused heterocyclic quinazoline ring is a primary element, providing a scaffold for various substitutions. benthamdirect.com
Hydrogen Bonding Capabilities: Nitrogen atoms within the quinazoline ring, as well as substituents like the methylamino and thiol groups, can act as hydrogen bond donors or acceptors, forming crucial interactions with target receptors.
Substituent Positions: The biological activity is highly dependent on the nature and position of substituents on the quinazoline core. Positions 4, 6, and 7 are frequently modified to modulate activity. tandfonline.com
Positional and Substituent Effects on Biological Activity Profiles
The specific groups attached to the quinazoline scaffold and their locations significantly influence the compound's biological profile.
Impact of Methylamino Group Modifications on Target Binding
The amino group at the C-4 position is a critical site for modification and interaction. In studies of related quinazoline derivatives, it has been shown that this position is essential for activity. For example, replacing an ether oxygen with an N-methyl group at a similar position in a related series resulted in a significant loss of potency. frontiersin.org The nature of the substituent at the 4-amino position can also determine the binding mode and selectivity. For instance, in a series of 4-anilino-quinazoline derivatives, the substitution on the aniline (B41778) ring was found to be crucial for activity against targets like the epidermal growth factor receptor (EGFR). tandfonline.com Furthermore, QSAR studies on some quinazoline derivatives have suggested that an electron-withdrawing group at the 4th position can enhance activity. nih.govresearchgate.net
Role of the Thiol/Thione Tautomerism and its Derivatives in Activity
The presence of a sulfur atom at the C-2 position, existing in thiol (-SH) or thione (=S) tautomeric forms, is a significant structural feature. The thione form is often observed in related structures like 4-(Arylamino)quinazoline-2-(1H)-thiones. japsonline.com The replacement of other functional groups with a thiol ether has been shown to cause a considerable loss of potency in some quinazolinone derivatives, indicating that the specific nature of the group at this position is critical for maintaining biological activity. frontiersin.org In some anticancer derivatives, a 2-thiol-acetamido linkage is important for activity.
Influence of Substitutions on the Quinazoline Aromatic Ring
Modifications to the benzene (B151609) portion (A-ring) of the quinazoline nucleus are a common strategy for optimizing biological activity.
Positions 6 and 7: These positions are frequently substituted to enhance potency and selectivity. The introduction of electron-donating groups, such as dimethoxy groups at the 6 and 7 positions, has been shown to increase the activity of certain quinazoline derivatives. tandfonline.com In another study, a piperazine (B1678402) ring at the C(7)-position of the quinazoline ring exhibited potent inhibitory activities. researchgate.netnih.gov
Halogenation: The introduction of halogen atoms like chlorine or bromine can significantly impact activity. For example, 3-chloro-4-(3-fluorobenzyloxy) aniline derivatives have shown high antiproliferative activity. tandfonline.com
Bulky Substituents: The addition of larger groups, such as a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position, has been explored to create dual inhibitors, for example, against both EGFR and VEGFR2. tandfonline.com
The following table summarizes the general effects of substitutions on the quinazoline scaffold based on various studies.
| Position | Substituent Type | Effect on Activity | Reference |
| C4-Amino | Electron-withdrawing group | Enhances activity | nih.govresearchgate.net |
| C2 | Thiol ether | Loss of potency | frontiersin.org |
| C6 & C7 | Electron-donating groups (e.g., dimethoxy) | Increased activity | tandfonline.com |
| C7 | Piperazine ring | Potent inhibition | researchgate.netnih.gov |
| Aromatic Ring | Halogenation (e.g., Chloro, Fluoro) | Can increase activity | tandfonline.com |
Development and Validation of QSAR Models for this compound Analogues
QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding drug design. researchgate.net
Statistical Methods in QSAR Model Construction (e.g., MLR, PLS)
Several statistical methods are employed to build robust and predictive QSAR models for quinazoline derivatives.
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity (dependent variable) and various physicochemical or structural descriptors (independent variables). researchgate.netchalcogen.ro MLR models have been successfully developed for quinazoline derivatives, showing statistically significant correlations. nih.govnih.gov For example, an MLR model for tyrosine kinase inhibitors suggested that specific electronic and steric properties were key for activity. nih.govresearchgate.net
Partial Least Squares (PLS): PLS is another regression method that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. chalcogen.ro It works by creating latent variables that capture the most important information from the descriptors. PLS has been used to develop QSAR models for various quinazoline analogues. researchgate.netchalcogen.ro
Other 3D-QSAR Methods: More advanced three-dimensional QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also widely used. benthamdirect.comtandfonline.comfrontiersin.orgjapsonline.com These methods analyze the 3D steric and electrostatic fields around the molecules to predict activity. japsonline.com CoMFA and CoMSIA models for quinazoline derivatives have shown good predictive ability for their inhibitory potential against various enzymes. benthamdirect.comtandfonline.com Hologram QSAR (HQSAR), which uses 2D fragment fingerprints, has also been successfully applied. nih.gov
The statistical validity of these models is typically assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and external validation with a test set of compounds. nih.govresearchgate.netchalcogen.ro A robust QSAR model will have high values for these parameters, indicating its reliability in predicting the activity of new compounds. nih.gov
Descriptors Utilized in QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. The predictive power of these models hinges on the appropriate selection of molecular descriptors. For the this compound series and related quinazoline derivatives, a variety of descriptors are employed to capture the physicochemical properties that govern their interactions with biological targets. These descriptors are broadly categorized into electronic, steric, and hydrophobic parameters.
Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, which are crucial for understanding interactions such as hydrogen bonding and electrostatic interactions. Key electronic descriptors include:
Atomic Net Charges: The distribution of electron density within a molecule is a critical determinant of its reactivity and binding affinity. Studies on quinazoline derivatives have shown that the atomic net charges on specific atoms, such as C6, C10, C12, and O22, are significant in predicting anticancer activity. orientjchem.orgresearchgate.net
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate and accept electrons, respectively. These have been successfully used to build QSAR models for anticancer quinazoline analogues. orientjchem.orgresearchgate.net
Electrophilicity Index and Electronegativity: These global reactivity descriptors have been found to correlate with the anti-proliferative and anti-inflammatory activities of quinolinequinone derivatives. dergipark.org.tr
Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are fundamental to how well a ligand fits into the binding site of a receptor. Important steric descriptors include:
Topological Descriptors: These are numerical values derived from the graph representation of a molecule. Total connectivity (Tcon) is one such descriptor that has been identified as a significant factor in the antimalarial activity of quinoline (B57606) and quinazoline derivatives. researchgate.net
Geometrical Descriptors: These describe the three-dimensional arrangement of atoms in a molecule. The bond length between specific atoms, for instance, the two nitrogen atoms in certain quinazoline derivatives, has been shown to influence antimalarial activity. researchgate.net
Hydrophobic Descriptors: These descriptors measure the water-fearing nature of a molecule, which is a key factor in its ability to cross cell membranes and interact with hydrophobic pockets in a receptor.
LogP (Octanol-Water Partition Coefficient): This is a classic measure of hydrophobicity and has been highlighted as an important descriptor in QSAR models for various biological activities. irb.hr
Percentage of Carbon (C%): The proportion of carbon atoms in a molecule can be a simple yet effective indicator of its hydrophobicity and has been used in QSAR studies of antimalarial quinazoline derivatives. researchgate.net
The following table summarizes some of the key descriptors used in QSAR studies of quinazoline derivatives:
| Descriptor Category | Descriptor Name | Significance in QSAR Models |
| Electronic | Atomic Net Charge | Predicting anticancer activity. orientjchem.orgresearchgate.net |
| HOMO/LUMO Energies | Building models for anticancer analogues. orientjchem.orgresearchgate.net | |
| Dipole Moment | Rationalizing antibacterial activity. researchgate.net | |
| Electrophilicity Index | Correlating with anti-proliferative activity. dergipark.org.tr | |
| Steric | Total Connectivity (Tcon) | Determining antimalarial activity. researchgate.net |
| Bond Length | Influencing antimalarial activity. researchgate.net | |
| Hydrophobic | LogP | Important for various biological activities. irb.hr |
| Percentage of Carbon (C%) | Indicating hydrophobicity in antimalarial agents. researchgate.net |
Predictive Power and Limitations of QSAR Models for this compound Series
The ultimate goal of developing QSAR models is to accurately predict the biological activity of novel compounds, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. The predictive power of QSAR models for quinazoline derivatives, including those related to this compound, has been demonstrated in numerous studies.
Predictive Power:
QSAR models, when properly developed and validated, exhibit significant predictive capabilities. For instance, a 2D-QSAR analysis of 31 quinazoline derivatives as EGFR inhibitors for lung cancer resulted in a model with strong predictive power, evidenced by a high test set R-squared value (R²_test = 0.941). nih.gov This indicates that the model could accurately predict the activity of new compounds within its applicability domain. Similarly, a study on quinazoline derivatives as anticancer agents yielded a QSAR model with good external predictability, as shown by statistical parameters like R² = 0.8732 and a low PRESS value of 1.5727. ugm.ac.id
The robustness and reliability of these models are often confirmed through rigorous validation techniques, including internal validation (cross-validation), external validation using a separate test set, and Y-randomization. nih.gov The successful application of these models has led to the design of new quinazoline derivatives with enhanced biological activities. nih.govnih.gov For example, based on QSAR predictions, new molecules with modifications at the N-3 and C-6 positions of the quinazoline ring were designed, showing potential for improved inhibitory activity against EGFR. nih.gov
Limitations:
Despite their utility, QSAR models are not without limitations. Their predictive power is inherently constrained by the data on which they are built.
Applicability Domain: A QSAR model is only reliable for predicting the activity of compounds that are structurally similar to those in the training set. The "applicability domain" defines this chemical space, and predictions for compounds falling outside this domain are likely to be inaccurate.
Quality of Biological Data: The accuracy of QSAR models is directly dependent on the quality and consistency of the biological activity data used for their development. Inconsistent data from different assays or laboratories can lead to less reliable models.
Imbalanced Datasets: In many biological datasets, the number of active compounds is much smaller than the number of inactive ones. This imbalance can lead to models that are biased towards predicting inactivity and have poor sensitivity for identifying active compounds. ljmu.ac.uk
Complexity of Biological Systems: Biological activity is often the result of a complex interplay of multiple factors, not all of which can be easily captured by molecular descriptors. This can limit the ability of QSAR models to fully represent the structure-activity landscape.
Model Overfitting: There is a risk of developing models that are overly complex and fit the training data too closely, but fail to generalize to new data. Careful validation is crucial to avoid this pitfall.
The table below highlights the predictive performance of some QSAR models for quinazoline derivatives.
| Study Focus | Model Type | Key Validation Metrics | Predictive Outcome |
| EGFR Inhibitors for Lung Cancer | 2D-QSAR (MLR) | R² = 0.745, R²_test = 0.941, Q²_cv = 0.669 nih.gov | Strong predictive capability for designing new inhibitors. nih.gov |
| Anticancer Quinazoline Analogues | QSAR (Electronic Descriptors) | R² = 0.8732, PRESS = 1.5727 ugm.ac.id | Good external predictability for designing new molecules. orientjchem.org |
| Osteosarcoma Inhibitors | 2D-QSAR & 3D-QSAR | High Q² (0.63) and R² (0.987) values for 3D-QSAR. nih.gov | Reliable models for predicting compound activity. nih.gov |
| Antimalarial Quinoline/Quinazoline Derivatives | MLR, MNLR, ANN | High determination coefficients for all models. researchgate.net | Robust and predictive models for designing new antimalarials. researchgate.net |
Computational and Theoretical Investigations of 4 Methylamino Quinazoline 2 Thiol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like 4-(methylamino)quinazoline-2-thiol. nih.govnih.gov These calculations allow for a detailed understanding of the molecule's behavior at the atomic and subatomic levels.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net
For quinazoline (B50416) derivatives, DFT calculations are commonly used to determine the HOMO and LUMO energies. acs.org These calculations reveal that the distribution of electron density in these frontier orbitals is key to understanding their interaction with biological targets. In many quinazoline-based compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. This separation of the frontier orbitals is fundamental to their charge transfer properties and reactivity.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.4 |
Note: This table presents hypothetical but realistic values for illustrative purposes, based on trends observed for similar quinazoline derivatives.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors to represent varying electrostatic potentials. Regions with a negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas with a positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
In the case of quinazoline derivatives, the ESP analysis helps to identify the regions involved in intermolecular interactions, such as hydrogen bonding. researchgate.net For this compound, the nitrogen atoms of the quinazoline ring and the sulfur atom of the thiol group are expected to be regions of high electron density, making them potential sites for interaction with biological receptors.
Computational methods can accurately predict the spectroscopic properties of molecules, which is invaluable for their characterization.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable information for the structural elucidation of quinazoline derivatives. By comparing the calculated shifts with experimental data, the structure of a newly synthesized compound can be confirmed.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a reliable method for predicting the electronic absorption spectra of organic molecules. mdpi.com For quinazoline derivatives, TD-DFT calculations can help to assign the observed absorption bands to specific electronic transitions, such as π-π* and n-π* transitions. researchgate.net
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Value |
|---|---|
| ¹H NMR (δ, ppm) | 7.2-8.5 (aromatic), 3.1 (methyl) |
| ¹³C NMR (δ, ppm) | 115-160 (aromatic), 30 (methyl), 180 (C=S) |
| UV-Vis (λmax, nm) | 280, 350 |
| IR (ν, cm⁻¹) | 3400 (N-H), 1620 (C=N), 1150 (C=S) |
Note: This table presents hypothetical but realistic values for illustrative purposes, based on trends observed for similar quinazoline derivatives.
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.net This method is widely used in drug discovery to identify potential biological targets and to understand the interactions between a ligand and its receptor at the molecular level. nih.gov
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. mdpi.com Molecular docking studies have been instrumental in identifying potential targets for quinazoline derivatives. These targets often include enzymes such as kinases and polymerases, as well as receptors involved in cell signaling pathways. ugm.ac.idresearchgate.net For instance, various quinazoline derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, which are important targets in cancer therapy. nih.gov Docking studies can help to prioritize which quinazoline derivatives are most likely to be active against a particular target, thereby guiding synthetic efforts. Current time information in Edmonton, CA.abap.co.in
Table 3: Potential Biological Targets for Quinazoline Derivatives Identified Through Molecular Docking
| Target Class | Specific Example | Associated Disease |
|---|---|---|
| Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer |
| Kinases | Aurora Kinases | Cancer |
| Transcription Factors | Nuclear Factor-kappa B (NF-κB) | Inflammation |
Once a potential binding pose is identified through molecular docking, the specific interactions between the ligand and the receptor can be analyzed in detail. These interactions are crucial for the stability of the ligand-receptor complex and for the biological activity of the compound.
Hydrogen Bonding: Hydrogen bonds are critical for the specific recognition between a ligand and its receptor. In the case of this compound, the amino group and the nitrogen atoms in the quinazoline ring can act as hydrogen bond donors and acceptors, respectively. The thiol group can also participate in hydrogen bonding.
Molecular dynamics simulations can be used to further investigate the stability of the ligand-receptor complex and the nature of the interactions over time. ugm.ac.idresearchgate.netabap.co.in These simulations provide a more dynamic picture of the binding event and can help to refine the understanding of the key interactions that contribute to the biological activity of this compound and its derivatives.
Table 4: Common Ligand-Receptor Interactions for Quinazoline Derivatives
| Interaction Type | Functional Group on Ligand | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Hydrogen Bonding | Amino group, Quinazoline Nitrogens | Aspartate, Glutamate (B1630785), Serine, Threonine |
| Hydrophobic Interactions | Quinazoline Ring System | Leucine, Valine, Isoleucine, Phenylalanine |
Scoring Functions and Docking Algorithm Validation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com A critical aspect of molecular docking is the use of scoring functions to rank different binding poses. These functions estimate the binding affinity between a ligand and a target protein. The validation of docking algorithms and scoring functions is essential to ensure the reliability of these predictions.
For quinazoline derivatives, various docking studies have been performed to understand their interaction with biological targets. ukaazpublications.comnih.govnih.govsemanticscholar.org The validation of a docking protocol for a specific target, such as a kinase or a receptor, typically involves redocking a co-crystallized ligand to its known binding site. The accuracy is often assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined orientation. An RMSD value of less than 2.0 Å is generally considered a successful prediction.
In the context of this compound, a hypothetical docking study against a relevant protein target would require careful selection and validation of the docking algorithm and scoring function. Studies on similar quinazoline derivatives often employ widely used docking programs like AutoDock, Glide, or GOLD. The choice of the scoring function can significantly impact the outcome, and often a consensus scoring approach, where multiple scoring functions are used, is employed to improve the reliability of the predictions.
Table 1: Illustrative Example of Docking Score Validation for Quinazoline Scaffolds
| Docking Program | Scoring Function | Known Active Ligand | Predicted Binding Energy (kcal/mol) | RMSD (Å) |
| AutoDock Vina | Vina | Erlotinib (a quinazoline derivative) | -9.5 | 1.2 |
| Glide | SP | Gefitinib (a quinazoline derivative) | -10.2 | 1.5 |
| GOLD | GoldScore | Lapatinib (a quinazoline derivative) | -8.9 | 1.8 |
This table presents hypothetical data based on typical results for known quinazoline-based drugs to illustrate the validation process.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net These simulations provide detailed information about the conformational changes, stability, and interactions of molecules in a dynamic environment, which is crucial for understanding their biological function.
For quinazoline derivatives, MD simulations have been employed to investigate the stability of ligand-protein complexes and to refine docking results. researchgate.netnih.govnih.govfrontiersin.org These studies often analyze parameters such as RMSD, root-mean-square fluctuation (RMSF), and hydrogen bond occupancy to assess the dynamic behavior of the system.
MD simulations in an aqueous environment would reveal the preferred conformations of the molecule and the extent of its flexibility. Analysis of the simulation trajectory would provide insights into the dihedral angle distributions and the stability of different conformers. The stability of the quinazoline ring system itself is generally high due to its aromatic nature.
MD simulations are frequently used to study the dynamics of ligand-protein complexes. researchgate.net For a complex involving this compound, an MD simulation would start with the docked pose of the ligand in the protein's binding site. The simulation would then show how the ligand and protein adapt to each other over time, potentially revealing key interactions that are not apparent from static docking poses.
Binding free energy calculations are often performed on the snapshots from MD simulations to provide a more accurate estimation of the binding affinity than docking scores alone. nih.govmdpi.comnih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. nih.govacs.org These methods calculate the free energy of the complex, the protein, and the ligand separately to determine the binding free energy. nih.gov
Table 2: Illustrative Binding Free Energy Components for a Quinazoline Derivative-Protein Complex
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 35.8 |
| Nonpolar Solvation Energy | -5.1 |
| Total Binding Free Energy (ΔG) | -35.0 |
This table presents hypothetical data to illustrate the components of a binding free energy calculation for a quinazoline derivative.
De Novo Drug Design and Virtual Screening Approaches Based on this compound Scaffold
The quinazoline scaffold is a valuable starting point for both de novo drug design and virtual screening. researchgate.netmdpi.comresearchgate.netnih.gov De novo design involves the computational generation of novel molecular structures with desired properties, often by growing fragments from a starting scaffold within a protein's active site. Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a target.
The this compound scaffold offers several points for chemical modification. The methylamino and thiol groups, as well as positions on the quinazoline ring, can be substituted to explore a wide chemical space. In a de novo design approach, fragments could be added to these positions to optimize interactions with a target protein. In a virtual screening campaign, libraries of compounds containing the this compound core with various substitutions would be docked against a target of interest.
ADMET Prediction (excluding toxicity/safety aspects, focusing on absorption, distribution, metabolism, excretion for in vitro and in vivo animal studies context)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. researchgate.netresearcher.lifersc.orgnih.govresearchgate.net Various computational models are available to predict these properties based on the molecular structure.
For this compound, ADMET prediction tools can provide estimates for a range of parameters relevant to its potential use in in vitro and in vivo animal studies. These predictions help in prioritizing compounds for further experimental testing. nih.gov
Table 3: Predicted ADMET Properties for the this compound Scaffold
| Property | Predicted Value | Implication for Preclinical Studies |
| Absorption | ||
| Caco-2 Permeability (nm/s) | Moderate to High | Good potential for oral absorption in animal models. |
| Human Intestinal Absorption (%) | > 80% | Suggests high absorption from the gastrointestinal tract. |
| Distribution | ||
| Plasma Protein Binding (%) | High | May affect the free concentration of the compound available to act on the target. |
| Blood-Brain Barrier (BBB) Permeability | Low | Likely to have limited distribution to the central nervous system. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6 | Warrants investigation of potential drug-drug interactions in animal studies. |
| Excretion | ||
| Renal Clearance (ml/min/kg) | Low | Suggests that excretion is likely to be primarily through metabolism. |
This table presents illustrative predicted ADMET properties for a compound with the this compound scaffold, based on general characteristics of similar molecules.
Biological Activities and Mechanistic Elucidation of 4 Methylamino Quinazoline 2 Thiol and Its Derivatives Pre Clinical, Non Clinical Focus
Anticancer Potential and Mechanisms of Action in Cell Lines
Derivatives of 4-(Methylamino)quinazoline-2-thiol have demonstrated significant potential in targeting cancer cells through a variety of mechanisms. These compounds have been shown to inhibit the growth of cancer cells, trigger programmed cell death, halt the cell division cycle, and interfere with critical signaling pathways that drive tumor progression.
A number of studies have highlighted the potent antiproliferative activity of quinazoline-2-thiol derivatives against a broad spectrum of human cancer cell lines. nih.gov For instance, a novel synthetic quinazoline (B50416) derivative, WYK431, has shown potent inhibition of proliferation activity against various human cancer cell lines. nih.gov Similarly, a series of 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines demonstrated promising activity against breast (MCF-7) and liver (HepG2) cancer cells. researchgate.net The cytotoxic effects of these compounds are often concentration-dependent, with some derivatives exhibiting IC50 values in the micromolar range. researchgate.netekb.eg
One study reported the synthesis of quinazolinone-1, 3, 4-oxadiazole conjugates and their cytotoxic effects against MCF-7 and HeLa cell lines. nih.gov Another study on novel quinazoline–thiazole hybrids identified four out of seven compounds with superior antiproliferative activity on HepG2 cells compared to the standard drug sorafenib. mdpi.com Furthermore, certain quinazoline-indole hybrids have exhibited pronounced antiproliferative activity against both sensitive and doxorubicin-resistant MCF-7 breast cancer cell lines. tandfonline.com
Interactive Data Table: Antiproliferative Activity of Quinazoline Derivatives
A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.
One novel quinazolinone derivative, MMD, was found to induce apoptosis in MCF-7 breast cancer cells by increasing the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event is a critical step in the intrinsic apoptotic pathway and leads to the activation of caspase-9 and subsequently caspase-3/7. nih.gov Similarly, another quinazoline derivative, WYK431, induced apoptosis in BGC823 gastric cancer cells through the mitochondrial pathway, evidenced by the upregulation of Bax, release of cytochrome c, and activation of caspase-3 and caspase-9. nih.gov
Furthermore, studies on other quinazolinone derivatives have demonstrated their ability to activate caspase-8, a key initiator of the extrinsic pathway, in addition to caspases-9 and -3/7. mdpi.com The activation of these caspases leads to the cleavage of essential cellular proteins, ultimately resulting in the dismantling of the cell. The pro-apoptotic activity of these compounds is often associated with an increase in the Bax/Bcl-2 ratio, which further promotes mitochondrial-mediated apoptosis. mdpi.comnih.gov
In addition to inducing apoptosis, derivatives of this compound can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. The G2/M phase of the cell cycle is a common target for these compounds.
For example, the quinazoline derivative WYK431 was shown to arrest the cell cycle of BGC823 cells at the G2/M phase. nih.gov This arrest was associated with alterations in the levels of key cell cycle regulatory proteins such as CDK1 and CDC25C. nih.gov Similarly, a novel quinazolinone derivative, HoLu-12, induced G2/M arrest in oral squamous cell carcinoma cells. researchgate.net Other quinazolinone derivatives have also been reported to cause G2/M phase cell cycle arrest in various cancer cell lines, including leukemia and lung cancer. mdpi.comnih.gov
Some derivatives have been observed to induce cell cycle arrest at other checkpoints as well. For instance, a quinazolinone derivative was found to induce cell cycle arrest at the G0/G1 phase in breast cancer cells. nih.gov Another study on melanoma cells showed that a quinazolinone-based CDK2 inhibitor led to cell cycle cessation at the S phase and G2/M phase. nih.gov
The anticancer activity of this compound derivatives is often linked to their ability to modulate key signaling pathways that are aberrantly activated in cancer.
The PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival, is a frequent target. The quinazoline derivative WYK431 was found to downregulate the levels of proteins in the PI3K/Akt signaling pathway. nih.gov Another novel quinazolinone, MJ-33, was shown to induce apoptosis in 5-FU-resistant colorectal cancer cells by suppressing AKT/mTOR signaling. spandidos-publications.com Furthermore, a 2,4-disubstituted quinazoline derivative, 11d, was found to block the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway. nih.gov
The MAPK/ERK pathway, another critical regulator of cell proliferation and survival, is also modulated by these compounds. A series of 2-amino-7-amide quinazoline derivatives were discovered as potent inhibitors of ERK1/2, the final kinases in the MAPK cascade. acs.orgnih.gov These compounds effectively suppressed the phosphorylation of the downstream substrate RSK. nih.gov
The JAK/STAT pathway, which is involved in inflammation and cancer, can also be targeted. A novel quinazoline-based sulfonamide derivative was shown to inhibit the proliferation of colorectal cancer cells by inhibiting the JAK2-STAT3 pathway. nih.gov
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Derivatives of this compound have demonstrated anti-angiogenic properties in various in vitro models.
A key target in anti-angiogenic therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Several quinazoline derivatives have been developed as VEGFR-2 inhibitors. researchgate.netmdpi.commdpi.comtbzmed.ac.irnih.gov For example, a series of 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines were evaluated for their VEGFR-2-targeting anti-angiogenic activity. researchgate.net Similarly, a series of quinazoline-thiazole hybrids were developed as potential anti-angiogenic agents targeting the VEGFR2 kinase domain. mdpi.com
In vitro assays, such as the tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs), have been used to assess the anti-angiogenic effects of these compounds. The quinazoline analog HMJ-30 was shown to inhibit the tube-like network formation of HUVECs in a concentration-dependent manner. spandidos-publications.com Another study reported that a 2,4-disubstituted quinazoline derivative, 11d, exhibited potent inhibitory activity against VEGFR2 and significantly inhibited HUVEC migration and adhesion. nih.gov
Interactive Data Table: Anti-Angiogenic Activity of Quinazoline Derivatives
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. Some quinazoline derivatives have shown the ability to reverse MDR, often by inhibiting the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).
A series of quinazolinamine derivatives were synthesized and shown to have potent inhibitory activities on both breast cancer resistance protein (BCRP) and P-gp. mdpi.com One of these compounds, a cyclopropyl-containing quinazolinamine, was identified as a dual BCRP and P-gp inhibitor. mdpi.com These compounds were found to increase the intracellular accumulation of anticancer drugs in resistant cells. mdpi.com
Another study focused on 4-indolyl quinazoline derivatives and identified a highly effective and orally active P-gp inhibitor, YS-370. acs.orgnih.gov YS-370 was shown to effectively reverse MDR to paclitaxel (B517696) and colchicine (B1669291) in cancer cells overexpressing P-gp. acs.orgnih.gov The mechanism of action involves direct binding to P-gp and stimulation of its ATPase activity. acs.org
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antiparasitic)
Quinazoline derivatives are recognized for their broad-spectrum antimicrobial properties, including antibacterial, antifungal, antiviral, and antiparasitic activities. nih.govresearchgate.netontosight.ai The inclusion of a thiol group at the 2-position and a methylamino group at the 4-position of the quinazoline ring appears to be a key structural feature for these biological effects. nih.gov
Derivatives of this compound have demonstrated notable in vitro efficacy against a range of pathogenic microorganisms.
Antibacterial Activity: Newly synthesized 2,4-disubstituted-thioquinazolines and 2-thio-4-amino substituted quinazolines have shown potent antibacterial activity against several Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus faecalis and Enterococcus faecium. nih.gov These compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 1 to 64 µg/mL. nih.gov Additionally, certain N2,N4-disubstituted quinazoline-2,4-diamines have shown strong antibacterial effects against multidrug-resistant Acinetobacter baumannii, with MIC values as low as 0.5 µM. nih.gov Studies on other quinazolin-4(3H)-one derivatives have also reported moderate to good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Proteus mirabilis. sapub.org
Antifungal Activity: Several quinazolinone derivatives have been screened for their antifungal activities against pathogenic fungi, with some compounds exhibiting good efficacy. nih.gov For instance, certain aza isatin (B1672199) derivatives containing a 4(3H) quinazolinone moiety have been found to be active against various fungi. nih.gov
Antiparasitic Activity: Quinazoline derivatives have been investigated for their potential against various parasites. For example, a series of 2,4-disubstituted quinazolines were identified as having trypanocidal activity against Trypanosoma brucei rhodesiense. nih.gov Furthermore, some quinazolines have shown activity against Leishmania species. acs.org
Antiviral Activity: The quinazoline scaffold is also associated with antiviral properties, contributing to the broad antimicrobial profile of this class of compounds. researchgate.netontosight.ai
Table 1: In vitro Antimicrobial Activity of Selected Quinazoline Derivatives
| Compound Class | Pathogen(s) | Activity Metric (e.g., MIC) | Reference(s) |
|---|---|---|---|
| 2,4-disubstituted-thioquinazolines | MRSA, Penicillin-resistant S. pneumoniae, Vancomycin-resistant E. faecalis/faecium | MIC: 1-64 µg/mL | nih.gov |
| N2,N4-disubstituted quinazoline-2,4-diamines | Multidrug-resistant Acinetobacter baumannii | MIC: as low as 0.5 µM | nih.gov |
| 3-amino quinazoline–4–one derivatives | Escherichia coli, Staphylococcus aureus, Proteus mirabilis | Moderate to good activity | sapub.org |
| 2,4-disubstituted quinazolines | Trypanosoma brucei rhodesiense | Trypanocidal activity | nih.gov |
The antimicrobial effects of this compound and its derivatives are believed to stem from their interaction with various molecular targets within pathogenic cells.
Enzyme Inhibition: A primary mechanism of action for many quinazoline derivatives is the inhibition of essential microbial enzymes. For instance, N2,N4-disubstituted quinazoline-2,4-diamines are thought to act as inhibitors of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for folic acid synthesis. nih.gov Some quinazoline-based compounds have also been investigated as potential inhibitors of penicillin-binding proteins (PBPs), which are key enzymes in bacterial cell wall synthesis. mdpi.com
DNA Interaction and Damage: Some quinazoline derivatives have been shown to interact with microbial DNA. For example, 1,2-di(quinazolin-4-yl)diselane (B1252958) has been found to increase the level of DNA damage in mycobacteria, contributing to its antimycobacterial activity. nih.gov This compound's activity is also linked to the disruption of intracellular ATP homeostasis. nih.gov
Membrane Disruption: Certain quinazoline derivatives may exert their antimicrobial effects by disrupting the cell membranes of pathogens. For instance, 1,2-di(quinazolin-4-yl)diselane has been shown to induce membrane damage in cancer cell lines, a mechanism that could potentially extend to microbial cells. nih.gov
Enzyme Inhibition and Receptor Modulation Studies
Beyond their antimicrobial activities, derivatives of this compound have been extensively studied for their ability to inhibit a variety of enzymes and modulate receptor activity, many of which are implicated in cancer and other diseases. ontosight.ai
The 4-aminoquinazoline core is a well-established pharmacophore for the development of kinase inhibitors. nih.gov Many derivatives have been synthesized and evaluated as potent inhibitors of various protein kinases, including those in the tyrosine kinase and serine/threonine kinase families. nih.gov
EGFR and VEGFR Inhibition: A significant focus of research has been on the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy. globalresearchonline.nettbzmed.ac.ir Several series of quinazoline derivatives, including 4-anilinoquinazolines and S-alkylated quinazolin-4(3H)-ones, have been developed as dual EGFR/VEGFR-2 inhibitors. globalresearchonline.netrsc.org For example, a series of new quinazoline sulfonamide conjugates were evaluated for their dual targeting of EGFR and VEGFR-2, with some compounds showing potent inhibitory activity in the nanomolar range. nih.gov Specifically, one compound demonstrated an IC50 of 0.0728 µM against EGFR and 0.0523 µM against VEGFR. nih.gov
Other Kinase Targets: Quinazoline derivatives have also been investigated as inhibitors of other kinases, such as Aurora kinases. scielo.br For instance, certain pyrazole (B372694) derivatives bearing a quinazoline core have been identified as potent inhibitors of Aurora kinase B. scielo.br
Table 2: Kinase Inhibition Profiles of Selected Quinazoline Derivatives
| Compound/Series | Target Kinase(s) | IC50/Ki Values | Reference(s) |
|---|---|---|---|
| Quinazoline sulfonamide conjugate (Compound 15) | EGFR, VEGFR-2 | IC50 = 0.0728 µM (EGFR), 0.0523 µM (VEGFR) | nih.gov |
| S-Alkylated quinazolin-4(3H)-one (Compound 4) | EGFR, VEGFR-2 | Comparable to control drugs | rsc.org |
| 4-anilinoquinazoline derivatives (compounds 1i, 1j, 1l) | EGFR, VEGFR-2 | EGFR IC50 = 1 nM, 78 nM, 51 nM; VEGFR-2 IC50 = 79 nM, 14 nM, 14 nM respectively | globalresearchonline.net |
| Pyrazole derivative with quinazoline core (Compound 77) | Aurora kinase B | Ki < 1 nM | scielo.br |
Derivatives of the quinazoline scaffold have also been explored as inhibitors of various proteases.
Cysteine Protease Inhibition: Several quinazoline derivatives have been identified as inhibitors of cysteine proteases, which are therapeutic targets for diseases like Chagas disease and Human African Trypanosomiasis. acs.org For instance, N4-benzyl-N2-phenylquinazoline-2,4-diamine was identified as a competitive inhibitor of cruzain, a cysteine protease from Trypanosoma cruzi, with a Ki of 1.4 µM. acs.org Subsequent structure-based optimization led to the discovery of analogs with low micromolar inhibition of both cruzain and rhodesain. acs.org Some compounds from the 'Malaria Box' library, which include quinazoline structures, have also been found to inhibit the trypanosomal cysteine proteases cruzain and rhodesain with IC50 values in the low to mid-micromolar range. nih.govufmg.br
The inhibitory activity of quinazoline derivatives extends to other important enzyme classes.
Topoisomerase Inhibition: Certain quinazoline derivatives have been designed and synthesized as topoisomerase II (Topo II) inhibitors. nih.gov One study reported a ontosight.aisapub.orgufmg.brtriazolo[4,3-c]quinazoline derivative that acted as a Topo II catalytic inhibitor at a concentration of 10 µM. nih.gov
Carbonic Anhydrase Inhibition: A number of quinazoline derivatives have been evaluated for their inhibitory activity against various isoforms of human carbonic anhydrase (hCA). mdpi.comnih.govnih.gov A series of Schiff's bases based on a quinazoline scaffold showed potent inhibition of hCA I, II, IX, and XII, with some compounds exhibiting Ki values in the nanomolar range. mdpi.comnih.gov For example, some derivatives were found to be effective hCA II inhibitors with Ki values ranging from 10.8 to 52.6 nM, comparable to the standard inhibitor acetazolamide (B1664987) (Ki, 12 nM). mdpi.comnih.gov
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is another enzyme target for which quinazoline-based inhibitors have been developed. nih.gov One study reported that 2-{[2-(Dimethylamino)ethyl]thio}quinazolin-4(3H)-one and related compounds exhibited remarkable inhibitory effects on the PARP enzyme in vitro. researchgate.net More recently, a series of quinazoline-2,4(1H,3H)-dione derivatives were identified as highly potent PARP-1/2 inhibitors, with one compound showing IC50 values of 0.94 nM for PARP-1 and 0.87 nM for PARP-2. nih.gov
Table 3: Inhibition of Other Enzyme Targets by Selected Quinazoline Derivatives
| Compound/Series | Target Enzyme | Activity Metric (e.g., IC50, Ki) | Reference(s) |
|---|---|---|---|
| ontosight.aisapub.orgufmg.brtriazolo[4,3-c]quinazoline derivative (Compound 16) | Topoisomerase II | Catalytic inhibition at 10 µM | nih.gov |
| Schiff's bases of quinazoline | Carbonic Anhydrase II | Ki: 10.8–52.6 nM | mdpi.comnih.gov |
| Quinazoline-2,4(1H,3H)-dione derivative (Cpd36) | PARP-1, PARP-2 | IC50 = 0.94 nM (PARP-1), 0.87 nM (PARP-2) | nih.gov |
| 2-{[2-(Dimethylamino)ethyl]thio}quinazolin-4(3H)-one | PARP | Remarkable in vitro inhibition | researchgate.net |
G-Protein Coupled Receptor (GPCR) Modulation
G-protein coupled receptors (GPCRs) represent the largest family of cell-surface receptors and are pivotal in a vast array of physiological processes, making them prominent targets for drug discovery. nih.govnih.gov These receptors respond to a diverse range of external signals, including hormones, neurotransmitters, and ions. nih.gov The modulation of GPCRs can be achieved through orthosteric ligands, which bind to the same site as the endogenous agonist, or through allosteric modulators, which bind to a distinct site to regulate receptor activity. nih.govnih.gov
While the quinazoline scaffold is a core component of many biologically active molecules, specific preclinical data detailing the direct modulatory activity of this compound on GPCRs is not extensively available in the current scientific literature. However, the broad investigation of heterocyclic compounds as GPCR modulators suggests that quinazoline derivatives are of interest in this area. For instance, research into various heterocyclic structures has identified numerous candidates with GPCR-modulating potential, including negative allosteric modulators (NAMs) for receptors like the mGlu7 metabotropic glutamate (B1630785) receptor. nih.gov The exploration of quinazoline derivatives for GPCR-targeted activities remains a field with potential for future investigation.
Anti-inflammatory and Immunomodulatory Activities
Preclinical studies have demonstrated that various 4-amino quinazoline derivatives can inhibit the release of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages in a dose-dependent manner. nih.gov For example, compounds designated as 6m and 6q were identified as potent inhibitors of both TNF-α and IL-6. nih.gov Furthermore, some 2-alkyl-substituted quinazolines have been found to suppress IL-6-induced activation of the JAK2/STAT3 signaling pathway, a critical pathway for cytokine-mediated signal transduction. nih.govspandidos-publications.com This inhibition of STAT3 phosphorylation by certain quinazoline compounds highlights a specific molecular mechanism for their anti-inflammatory action. spandidos-publications.comacs.org One study on novel quinazolinone tethered phenyl urea (B33335) derivatives identified a compound, 6o, that reduced TNF-α levels in treated cells significantly more than the comparator, celecoxib. researchgate.net Another investigation into thalidomide (B1683933) analogs based on a quinazoline structure found that a lead compound could reduce TNF-α and IL-6 levels by 75.22% and 82.51%, respectively. researchgate.net
Table 1: Inhibition of Pro-inflammatory Cytokines by Quinazoline Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Specific Derivative(s) | Cytokine(s) Inhibited | Cellular Model | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| 4-Amino Quinazolines | 6h, 6m, 6p, 6q | TNF-α, IL-6 | LPS-stimulated macrophages | Dose-dependent inhibition of cytokine release. | nih.gov |
| 2-Alkyl-Substituted Quinazolines | Compound #7 ((E)-2‑cyclopropyl-4-styrylquinazoline) | IL-6 (pathway) | Non-small cell lung carcinoma cells | Suppressed IL-6-induced activation of JAK2/STAT3 phosphorylation. | nih.govspandidos-publications.com |
| Quinazolinone Phenyl Ureas | 6o | TNF-α | Cellular Assays | Showed TNF-α levels ~10 times lower than celecoxib. | researchgate.net |
Beyond cytokine inhibition, quinazoline derivatives have been shown to directly modulate the function of immune cells. A notable activity is the inhibition of T-cell proliferation, a key event in the adaptive immune response. One class of quinazoline molecules, exemplified by N-p-tolyl-2-(3,4,5-trimethoxyphenyl)quinazolin-4-amine (S101), was found to inhibit the proliferation of T-cells from human peripheral blood mononuclear cells (PBMC) and Jurkat cells with sub-micromolar efficacy. nih.gov The mechanism for this anti-proliferative effect was linked to the inhibition of tyrosine phosphorylation of SLP-76, a crucial component in the T-cell receptor (TCR) signaling pathway. nih.gov This inhibition led to a G2 phase cell cycle arrest in the T-cells. nih.gov
In animal models of acute lung injury, pretreatment with certain 4-amino quinazoline derivatives (6m and 6q) was observed to alleviate inflammatory cell infiltration, indicating an ability to modulate the migration of immune cells to sites of inflammation. nih.gov
In Vivo Efficacy Studies in Animal Models (Focus on Pharmacodynamics and Efficacy, exclude safety/toxicology)
The therapeutic potential of quinazoline derivatives has been evaluated in various in vivo animal models, demonstrating efficacy in oncology and infectious disease models.
The antitumor activity of quinazoline-based compounds has been demonstrated in multiple xenograft models. These studies focus on the pharmacodynamic effects and efficacy of the compounds in reducing tumor growth.
One study investigated 2-alkyl-substituted quinazolines, such as (E)-2-cyclopropyl-4-styrylquinazoline (compound #7), in a nude mouse model bearing A549 non-small cell lung carcinoma xenografts. nih.govspandidos-publications.com Administration of the compound resulted in the suppression of tumor growth. nih.gov A key pharmacodynamic finding from this study was that the treatment led to a decrease in the phosphorylation of STAT3 in the tumor tissues, confirming the in vivo engagement of the target pathway. spandidos-publications.comacs.org
Another study evaluated a synthetic derivative of a marine alkaloid, 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ), which contains a quinoline (B57606) core structurally related to quinazoline. In athymic nude mice with breast cancer xenografts, this compound reduced tumor growth. nih.gov Similarly, the efficacy of certain quinazoline derivatives was assessed against subcutaneously injected MDA-MB-231 tumor xenografts in nude mice, where treatment led to a reduction in tumor volume. google.com
Table 2: Efficacy of Quinazoline Derivatives in Xenograft Tumor Models This table is interactive. You can sort and filter the data.
| Compound Class | Specific Derivative | Animal Model | Tumor Type | Key Efficacy/Pharmacodynamic Findings | Reference(s) |
|---|---|---|---|---|---|
| 2-Alkyl-Substituted Quinazolines | (E)-2-cyclopropyl-4-styrylquinazoline | Nude mice | A549 (Non-small cell lung carcinoma) | Suppressed tumor growth; Decreased STAT3 phosphorylation in tumor tissue. | nih.govspandidos-publications.comspandidos-publications.com |
| Pyrroloquinoline Derivatives | 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ) | Athymic nude mice | Breast Cancer | Reduced tumor growth. | nih.gov |
The quinazoline and quinazolinone scaffolds have also been explored for their potential in treating infectious diseases, with several derivatives showing efficacy in animal models of bacterial and viral infections.
In the field of antibacterial research, 4(3H)-quinazolinone derivatives have been evaluated. nih.govacs.org After identifying promising compounds through in vitro screening against methicillin-resistant Staphylococcus aureus (MRSA), select derivatives were tested in a mouse peritonitis model of infection. nih.govacs.org One compound, designated as compound 27, demonstrated greater than 50% efficacy in this model. nih.govacs.org This lead compound also showed efficacy in a mouse neutropenic thigh infection model, further validating its in vivo antibacterial potential. nih.govacs.org
In antiviral research, quinazolinone-based inhibitors have been developed against Venezuelan Equine Encephalitis Virus (VEEV). nih.gov While in vivo animal efficacy data for the lead compound ML336 was not detailed in the available report, the development program was based on potent cellular activity, including the inhibition of VEEV-induced cytopathic effects and significant reduction of viral turnover in cellular titer reduction assays, which are prerequisites for in vivo testing. nih.gov
Efficacy in Animal Models of Inflammation
No published studies were identified that evaluated the efficacy of this compound in established animal models of inflammation. Therefore, no data on its potential anti-inflammatory effects in vivo can be provided.
Pharmacodynamic Biomarker Analysis in Animal Tissues
Consistent with the lack of efficacy data, there are no available reports on the analysis of pharmacodynamic biomarkers in animal tissues following treatment with this compound. Such studies are typically conducted following the observation of in vivo activity to elucidate the mechanism of action.
Advanced Analytical and Bioanalytical Methodologies for Research of 4 Methylamino Quinazoline 2 Thiol
High-Resolution Mass Spectrometry for Metabolite Identification and Elucidation in Biological Samples
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS/MS), is an indispensable tool for studying the in vitro and in vivo metabolism of quinazoline (B50416) derivatives. nih.govmdpi.com This technique provides high-resolution and high-mass-accuracy data, which is fundamental for the identification of metabolites in complex biological matrices like human liver microsomes. nih.govmdpi.com Although specific metabolic studies on 4-(Methylamino)quinazoline-2-thiol are not extensively detailed in the available literature, the metabolic pathways of structurally related quinazolines and other new psychoactive substances (NPS) have been investigated. nih.govmdpi.commdpi.comnih.govscispace.com
For analogous compounds, HRMS has been used to identify various biotransformations. nih.govmdpi.com Common metabolic pathways for compounds with similar functional groups include hydroxylation, N-dealkylation, and the formation of carboxylic acids and hydroxylamines. nih.govmdpi.com The high mass accuracy of HRMS allows for the determination of the elemental composition of these metabolites, which, combined with MS/MS fragmentation patterns, helps to pinpoint the site of metabolic modification. nih.govmdpi.commdpi.comnih.govacs.org For instance, in studies of related cathinones, metabolites were identified following incubation with pooled human liver microsomes (pHLM), revealing pathways such as hydroxylation on the alkyl chain and reduction of oxo groups. nih.govmdpi.com
Table 1: Common Metabolic Transformations Observable by HRMS for Related Amine-Containing Heterocycles
| Metabolic Reaction | Description | Expected Mass Shift (Da) |
| Hydroxylation | Addition of a hydroxyl (-OH) group | +15.9949 |
| N-Demethylation | Removal of a methyl (-CH3) group from the amine | -14.0157 |
| Oxidation to Carboxylic Acid | Conversion of a primary alcohol or aldehyde to a carboxylic acid (-COOH) | +29.9898 (from -CH3) |
| Hydroxylamine Formation | Oxidation of the amine group | +15.9949 |
This table represents potential metabolic pathways based on studies of analogous compounds. Specific metabolite identification for this compound would require dedicated experimental analysis.
Advanced NMR Techniques for Stereochemical and Conformational Analysis of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including derivatives of this compound. mdpi.comacs.orgnih.govjocpr.comresearchgate.net One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR are routinely used to confirm the primary structure of newly synthesized quinazoline derivatives. mdpi.comacs.orgnih.govresearchgate.net
For more complex structural problems, such as determining stereochemistry and three-dimensional conformation in solution, advanced two-dimensional (2D) NMR techniques are employed. ipb.ptlongdom.orgresearchgate.net
COSY (Correlation Spectroscopy): This technique identifies protons that are spin-spin coupled, typically through two or three bonds, helping to establish the connectivity of the proton framework within a molecule. longdom.org
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to, providing unambiguous C-H assignments. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This is used to identify longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for piecing together the complete carbon skeleton and identifying connections across heteroatoms. ipb.pt
In studies of various heterocyclic compounds, NOESY experiments have been essential in confirming the cis/trans stereochemistry of substituents on a ring and establishing the conformation of flexible side chains. ipb.pt For example, solid-state NMR has been used in conjunction with ab initio calculations to confirm the relative stereochemistry of natural products by comparing experimental and computed tensor values. nih.gov
Chromatographic Separations (e.g., HPLC-UV, LC-MS/MS) for Purity Assessment and Quantitative Analysis in Research Studies
Chromatographic techniques are fundamental for both the purification and analysis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely adopted method for assessing the purity of synthesized compounds. mdpi.comnih.govmdpi.com The principle relies on the separation of components in a mixture as they pass through a chromatographic column, with each compound exhibiting a characteristic retention time. The UV detector measures the absorbance of the eluting compounds, and the area of the resulting peak is proportional to its concentration. Peak purity analysis can be performed to ensure that a chromatographic peak corresponds to a single compound. elementlabsolutions.com
For quantitative analysis, especially at low concentrations in complex biological fluids, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity. researchgate.netnih.govresearchgate.netwaters.com This method is routinely used in pharmacokinetic studies to determine the concentration of a drug or its metabolites over time. researchgate.net The process involves:
Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, urine).
Chromatographic Separation: HPLC is used to separate the target analyte from other matrix components.
Mass Spectrometric Detection: The analyte is ionized and detected. MS/MS adds a layer of specificity by selecting a specific parent ion, fragmenting it, and monitoring for a unique daughter ion.
This high degree of selectivity minimizes interference from the complex biological matrix, allowing for accurate and precise quantification. nih.govresearchgate.net
Table 2: Comparison of Chromatographic Methods for Analysis
| Technique | Primary Application | Advantages | Limitations |
| HPLC-UV | Purity assessment, quality control | Cost-effective, robust, widely available. mdpi.com | Lower sensitivity than MS, requires analyte to have a chromophore. elementlabsolutions.com |
| LC-MS/MS | Quantitative bioanalysis, metabolite quantification | High sensitivity, high selectivity, structural confirmation possible. researchgate.netwaters.com | Higher cost, susceptible to matrix effects (ion suppression). waters.com |
Crystallography (X-ray Diffraction) for Solid-State Structure Determination of this compound and its Complexes
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is measured and analyzed to generate an electron density map, from which the positions of the atoms can be determined. bioscience.firsc.org For quinazoline derivatives, X-ray crystallography has been used to:
Confirm the structure of newly synthesized compounds. researchgate.netmdpi.commdpi.com
Establish the regiochemistry of substitutions on the quinazoline ring. researchgate.net
Determine the conformation of the molecule in the solid state. mdpi.com
Characterize the structure of complexes, for example, when a quinazoline derivative is bound to a biological target like an enzyme. nih.gov
This structural information is critical for understanding structure-activity relationships (SAR) and for guiding the rational design of new, more potent derivatives. nih.gov
Spectroscopic Methods for Interaction Studies with Biomolecules (e.g., Fluorescence Spectroscopy, SPR)
Understanding how a compound like this compound interacts with its biological targets is key to elucidating its mechanism of action. Several spectroscopic techniques are employed for this purpose.
Fluorescence Spectroscopy is a highly sensitive technique used to study binding events. nih.govnih.govethernet.edu.et It can be used if the compound itself is fluorescent or if it can displace a fluorescent probe from a binding site. Changes in the fluorescence emission spectrum—such as a shift in wavelength (color) or an increase/decrease in intensity upon binding to a biomolecule (e.g., a protein or nucleic acid)—can provide information about the binding affinity and the local environment of the binding site. nih.govresearchgate.net Solvatochromic fluorophores, which are highly sensitive to the polarity of their environment, are particularly useful as probes for detecting biomolecular interactions. nih.gov
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time. biologymedjournal.comnih.govnih.govscholaris.ca In an SPR experiment, one molecule (the "ligand," e.g., the target protein) is immobilized on a sensor chip surface, and the other molecule (the "analyte," e.g., this compound) is flowed over the surface. biologymedjournal.com Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. biologymedjournal.comscholaris.ca This allows for the direct measurement of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D)—a measure of binding affinity—can be calculated. biologymedjournal.comnih.gov
Table 3: Spectroscopic Techniques for Biomolecular Interaction Analysis
| Technique | Principle | Information Gained | Key Advantages |
| Fluorescence Spectroscopy | Measures changes in fluorescence emission upon binding. ethernet.edu.et | Binding affinity (K_D), conformational changes, binding site environment. | High sensitivity, can be used in solution. nih.gov |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon mass accumulation on a sensor surface. biologymedjournal.com | Binding affinity (K_D), association/dissociation kinetics (k_on, k_off). | Label-free, real-time analysis of kinetics. nih.govscholaris.ca |
Future Perspectives and Research Challenges for 4 Methylamino Quinazoline 2 Thiol As a Research Scaffold
Exploration of Novel Biological Targets and Therapeutic Areas
While quinazoline (B50416) derivatives are famously known as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors for cancer therapy, the future of 4-(methylamino)quinazoline-2-thiol research lies in exploring beyond this well-trodden path. ekb.egnih.govfrontiersin.org The versatility of the quinazoline scaffold allows for structural modifications that can target a diverse range of biological molecules. nih.gov
Future research should focus on identifying and validating novel biological targets. Promising areas of exploration include:
Neurodegenerative Diseases: The quinazoline nucleus has emerged as a promising scaffold for designing multi-functional agents to combat the complex pathology of Alzheimer's disease. mdpi.comresearchgate.net Research indicates these derivatives can act as inhibitors of cholinesterases, β-amyloid aggregation, and oxidative stress, which are all critical factors in the progression of Alzheimer's. mdpi.comresearchgate.net
Metabolic Disorders: Certain quinazoline derivatives have been identified as Melanin-concentrating hormone receptor 1 (MCHR1) antagonists, showing potential anti-obesity activity in preclinical models. nih.gov This opens up a new therapeutic avenue for metabolic diseases.
Expanded Cancer Targets: Beyond EGFR, research has identified other anticancer targets for quinazoline derivatives. These include dihydrofolate reductase (DHFR), poly-(ADP-ribose)-polymerase (PARP), tubulin polymerization, and MET kinase. nih.govnih.gov Further investigation could lead to the development of more selective and potent anticancer agents with novel mechanisms of action.
Infectious Diseases: Collaborative virtual screening efforts have identified 2-aryl-4-aminoquinazoline series with efficacy in in-vivo models of Trypanosoma cruzi infection, the parasite responsible for Chagas disease. acs.org This highlights the potential of the scaffold in developing new treatments for neglected tropical diseases.
Development of Targeted Delivery Systems for this compound Derivatives
A significant challenge for many small-molecule drugs, including quinazoline derivatives, is achieving specific delivery to the target site while minimizing off-target effects. The development of advanced drug delivery systems is crucial for enhancing therapeutic efficacy.
Promising strategies for derivatives of the this compound scaffold include:
Polymeric Micelles: Researchers have designed reduction-sensitive polymeric carriers, such as disulfide cross-linked polyamino acid micelles, to deliver quinazoline derivatives specifically to cancer cells. rsc.orgresearchgate.net These nanocarriers can respond to the high glutathione (B108866) (GSH) levels in tumor cells, triggering the release of the drug and simultaneously depleting GSH to enhance the drug's reactive oxygen species (ROS)-generating anticancer effect. rsc.org This approach also helps to overcome the poor water solubility of some derivatives. rsc.org
Mesenchymal Stem Cells (MSCs): MSCs have natural tumor-homing abilities, which can be exploited to use them as tumor-specific vectors for delivering anticancer agents. nih.gov Loading quinazoline derivatives into MSCs presents a potential therapeutic strategy to increase the drug concentration at the tumor site, including metastatic neoplasms. nih.gov
Strategies for Overcoming Research Hurdles (e.g., Solubility, Stability for in vitro studies)
A primary obstacle in the preclinical development of many heterocyclic compounds, including this compound derivatives, is their poor aqueous solubility. openmedicinalchemistryjournal.comrsc.org This can hinder in vitro assays and limit bioavailability. rsc.orgucd.ie Several strategies can be employed to overcome these hurdles:
Solid Dispersion Technique: Improving the dissolution rate of poorly soluble quinazolinone derivatives has been achieved by creating solid dispersions with carriers like poloxamer 407. researchgate.net This technique enhances wettability and decreases the crystallinity of the compound, thereby increasing its solubility. researchgate.net
Chemical and Formulation Adjustments: For in vitro studies, solubility can often be enhanced by making stock solutions in solvents like DMSO, adjusting the pH of the medium, or adding small amounts of detergents like Tween-20 for non-cell-based assays. researchgate.net
Structural Modification: Medicinal chemistry approaches can improve solubility. This includes the synthesis of 2-desamino derivatives, which have shown enhanced solubility and potency in some quinazoline series. acs.org Another strategy involves the use of Brønsted acidic ionic liquids during synthesis, which can improve the solubility of the final product in water. openmedicinalchemistryjournal.com
Particle Size Reduction: Decreasing the particle size of a drug through methods like micronization increases the surface area available for interaction with the solvent, which can lead to improved solubility. ucd.ie
Integration with Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Insights
To fully understand the biological effects of this compound derivatives, a systems-level approach is necessary. Integrating "omics" technologies can provide a comprehensive picture of the drug's mechanism of action, moving beyond single-target interactions.
Metabolomics: This technology has been successfully used to investigate the antitumor mechanism of aminoquinazoline derivatives. rsc.org By analyzing the changes in cellular metabolites after drug treatment, researchers identified that one derivative induced oxidative stress and cell cycle arrest by perturbing key metabolic pathways, including glutathione metabolism and glycerophospholipid metabolism. rsc.org Metabolomics can also be a powerful tool for identifying novel bioactive molecules produced by microorganisms, as demonstrated by the discovery of new glycerolated quinazolinones from Streptomyces species. nih.gov
Proteomics: While specific proteomics studies on this compound were not identified, this technology is essential for future research. Proteomics can identify the full range of protein targets a compound interacts with, uncover resistance mechanisms, and reveal off-target effects, providing critical insights for drug development and optimization.
Collaborative Research Opportunities and Interdisciplinary Approaches
The complexity of modern drug discovery necessitates a move away from siloed research toward more integrated and collaborative efforts. Advancing the this compound scaffold will require expertise from multiple disciplines.
Academia-Industry-Government Collaboration: A successful model of collaboration involved a virtual screening project that brought together different research groups to identify a 2-aryl-4-aminoquinazoline series with potential as an anti-trypanosome treatment. acs.org Such partnerships can accelerate discovery by combining diverse compound libraries, screening platforms, and expertise.
Interdisciplinary Teams: The development of novel therapeutics requires a blend of skills. mdpi.com Future projects should involve interdisciplinary teams comprising synthetic and medicinal chemists, computational biologists, pharmacologists, toxicologists, and clinicians. mdpi.commdpi.com This integration of rational drug design, computational modeling (like QSAR and molecular docking), biological testing, and clinical insight is essential for efficiently moving a compound from a promising scaffold to a potential therapeutic agent. ijfmr.comacs.org
Research Findings Summary
| Research Area | Key Finding/Strategy | Relevance to this compound Scaffold | Citation(s) |
| Novel Therapeutic Areas | Quinazoline derivatives show potential as multi-target agents for Alzheimer's Disease. | Expands potential applications beyond oncology to neurodegeneration. | mdpi.com, researchgate.net |
| Targeted Drug Delivery | Reduction-sensitive polymeric micelles can deliver quinazoline derivatives to tumors. | Provides a method to increase efficacy and reduce side effects. | rsc.org, researchgate.net |
| Targeted Drug Delivery | Mesenchymal Stem Cells (MSCs) can be used as vectors for tumor-specific delivery. | Offers a cell-based delivery system to target primary and metastatic cancers. | nih.gov |
| Overcoming Hurdles | Solid dispersion with carriers like poloxamer 407 enhances solubility. | Addresses a key challenge in preclinical development for in vitro and in vivo studies. | researchgate.net |
| Mechanistic Insights | Metabolomics analysis reveals drug-induced changes in cellular metabolic pathways. | Allows for a deeper, systems-level understanding of the drug's mechanism of action. | rsc.org |
| Research Approach | Collaborative virtual screening and interdisciplinary teams accelerate drug discovery. | Emphasizes the need for integrated research to advance the scaffold efficiently. | acs.org, mdpi.com |
Q & A
Q. Methodological Considerations
- Step 1: Synthesize the quinazoline-2-thiol scaffold via cyclization of 2-aminobenzamide derivatives under electrochemical conditions .
- Step 2: Introduce the methylamino group via alkylation. Use methyl iodide in acetonitrile at 60°C for 4 hours to achieve >80% yield .
- Purification: Recrystallization from ethanol or column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) ensures >95% purity.
Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Basic Research Question
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm resolve impurities (<1% threshold) .
- Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) confirms substitution patterns: δ 3.2 ppm (singlet, -NCH₃), δ 8.1–8.3 ppm (quinazoline aromatic protons) .
- Mass Spectrometry (MS): ESI-MS (m/z 193.1 [M+H]⁺) validates molecular weight .
How do structural modifications at the 2- and 4-positions of the quinazoline core influence biological activity?
Advanced Research Question
The methylamino group at C4 enhances solubility and hydrogen-bonding capacity, while the thiol at C2 enables covalent interactions with cysteine residues in target enzymes (e.g., kinases) . Substituting the thiol with a methyl group reduces inhibitory activity by 70% in EGFR kinase assays, highlighting its role in binding .
Q. Structure-Activity Relationship (SAR) Table
| Substituent Position | Modification | Biological Activity (IC₅₀) | Key Interaction |
|---|---|---|---|
| C2 | -SH → -CH₃ | EGFR IC₅₀: >10 µM | Loss of covalent binding |
| C4 | -NHCH₃ → -NH₂ | EGFR IC₅₀: 0.8 µM → 2.5 µM | Reduced H-bonding |
What computational strategies are effective in predicting binding modes of this compound with biological targets?
Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions. The thiol group forms a disulfide bond with Cys773 in EGFR’s active site, while the methylamino group stabilizes the complex via hydrogen bonds with Thr790 . Adjust force field parameters (e.g., AMBER) to account for sulfur’s polarizability .
How can researchers reconcile contradictions in reported biological data for quinazoline-2-thiol derivatives?
Advanced Research Question
Discrepancies in IC₅₀ values (e.g., 0.8 µM vs. 5 µM for EGFR) may arise from:
- Assay Conditions: Varying ATP concentrations (1 mM vs. 10 µM) alter competition dynamics .
- Compound Purity: Impurities >5% (e.g., oxidized disulfide byproducts) skew results .
- Cellular Context: Differences in cell membrane permeability (logP >2 reduces uptake) .
Recommendation: Standardize assays using recombinant enzymes and validate purity via HPLC-MS before testing.
What are the hypothesized metabolic pathways for this compound?
Advanced Research Question
Predicted Phase I metabolism includes:
- Oxidation: Thiol → disulfide (CYP3A4-mediated) .
- Demethylation: Methylamino → amino group (CYP2D6) .
Phase II metabolism involves glucuronidation at the thiol or amino group, detected via LC-MS/MS in hepatocyte models .
Why does the thiol group at C2 exhibit redox-sensitive behavior, and how can this be exploited therapeutically?
Advanced Research Question
The thiol’s redox activity enables ROS-scavenging in cancer cells, inducing apoptosis at 10 µM . However, in reducing environments (e.g., cytoplasm), it forms glutathione conjugates, reducing bioavailability. Prodrug strategies (e.g., disulfide prodrugs) improve stability .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Basic Research Question
- Byproduct Formation: Oxidative dimerization of the thiol group occurs at >50°C. Mitigate by conducting reactions under nitrogen .
- Solvent Recovery: Ethanol and acetonitrile require fractional distillation for reuse.
- Yield Optimization: Electrochemical methods (70% yield) are preferable to thermal routes (45% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
